

Meta-analysis of VAL-201 research findings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **VAL-201**
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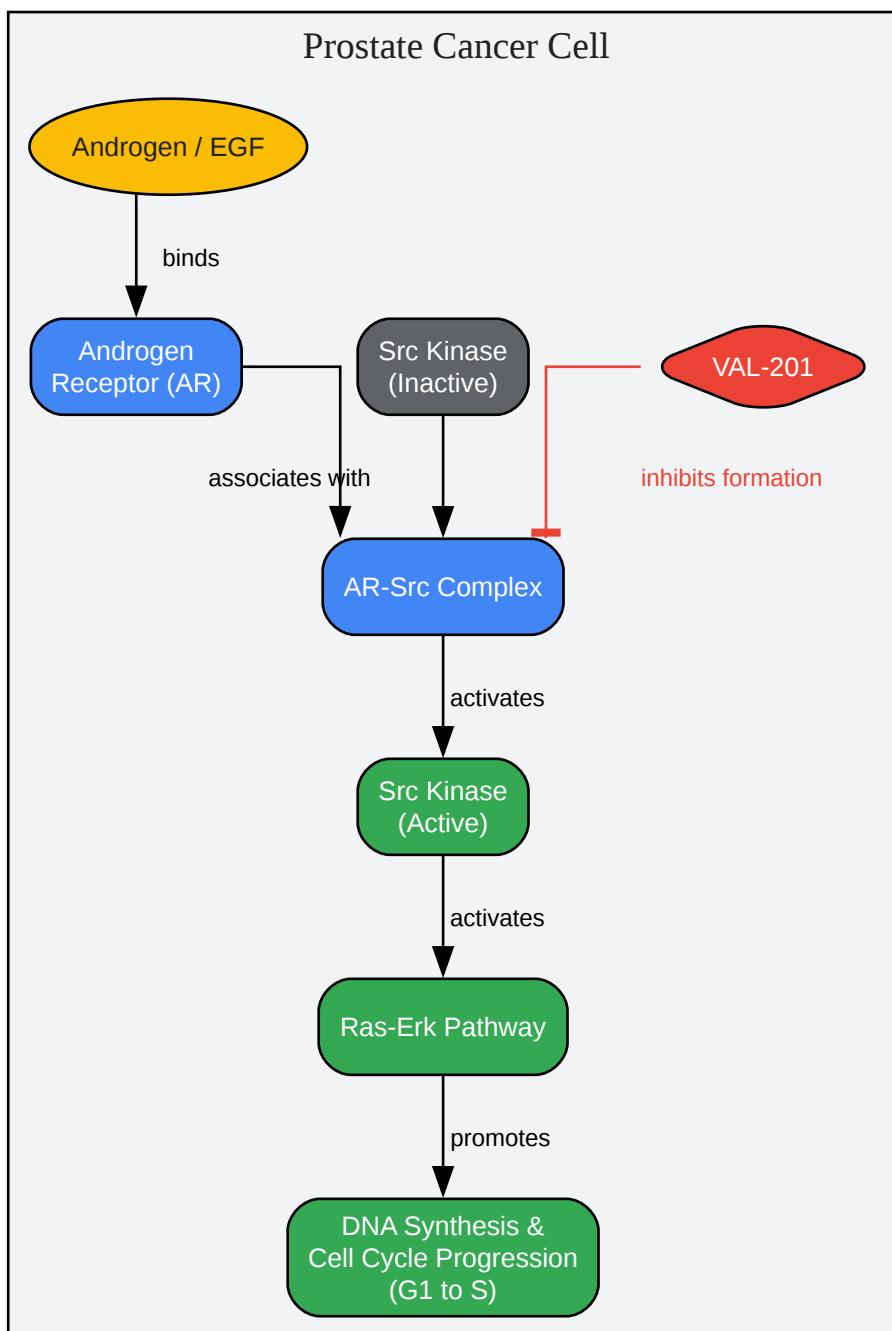
A Meta-analysis of **VAL-201** Research Findings for the Treatment of Advanced Prostate Cancer

Introduction

VAL-201 is a novel synthetic decapeptide developed by ValiRx plc for the treatment of advanced prostate cancer and other solid tumors.^{[1][2]} It represents a targeted therapy approach, focusing on a specific protein-protein interaction crucial for cancer cell proliferation. This guide provides a meta-analysis of publicly available research findings on **VAL-201**, offering a comparison with the therapeutic landscape for advanced prostate cancer and detailing the experimental data and protocols from its clinical development.

Mechanism of Action

VAL-201 functions by inhibiting the interaction between the androgen receptor (AR) and Src tyrosine kinase.^{[1][3]} In prostate cancer cells, the binding of steroid hormones (like androgens) or epidermal growth factor (EGF) to the AR triggers the formation of an AR-Src complex. This association activates Src kinase, which in turn initiates a signaling cascade, including the Ras-Erk pathway, promoting DNA synthesis and progression of the cell cycle from the G1 to the S phase, ultimately leading to cell proliferation.^{[1][3]} By preventing the AR-Src association, **VAL-201** effectively blocks this signaling pathway and inhibits cancer cell growth.^[1]



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Figure 1: VAL-201 Mechanism of Action.

Clinical Research Findings: Phase I/II Study (VAL201-001)

A first-in-human, open-label, dose-escalation Phase I/II clinical trial (NCT02280317) was conducted to evaluate the safety, tolerability, and preliminary efficacy of **VAL-201** in patients with locally advanced or metastatic prostate cancer.[\[1\]](#)[\[2\]](#)

Data Presentation

Table 1: Summary of VAL201-001 Phase I/II Trial Results

Parameter	Finding	Source
Primary Objective	Assess safety and tolerability; determine Maximum Tolerated Dose (MTD).	[1]
Patient Population	Patients with locally advanced or metastatic prostate cancer.	[2]
Dosage and Admin	0.5 mg/kg to 5.0 mg/kg, subcutaneous injection on Days 1, 8, and 15 of a 3-week cycle.	[1]
Safety	Well-tolerated; no dose-limiting toxicities (DLTs) observed.	[1]
Adverse Events	Primarily Grade 1 injection site reactions and fatigue.	[1]
Efficacy (Response Rate)	54.5% response rate (defined by lack of disease progression per PCWG2 criteria).	[4]
PSA Response	5 of 8 patients showed an increase in PSA doubling time. 2 patients experienced a decrease in PSA levels during treatment.	[1][4]
Tumor Response	5 of 8 patients showed stable disease on imaging. No increase in metastatic lesions during treatment.	[1][4]

| Trial Status | Completed, but later listed as discontinued as of May 20, 2020. ||

Comparison with Alternatives

VAL-201 was developed as a potential treatment for castration-resistant prostate cancer (CRPC), a stage of the disease where tumors no longer respond to androgen deprivation therapy (ADT).^[3] While direct comparative studies between **VAL-201** and other CRPC treatments are not available, it is useful to contextualize its potential role within the existing treatment landscape.

Table 2: Comparison of Therapeutic Alternatives for Advanced Prostate Cancer

Treatment Modality	Mechanism of Action	Common Use Case	Reported Efficacy Metric (Examples)
VAL-201	Inhibits AR-Src protein-protein interaction.	Investigational for advanced/metastatic prostate cancer.	54.5% response rate (no disease progression) in Phase I/II. ^[4]
Androgen Deprivation Therapy (ADT)	Reduces levels of androgens that stimulate prostate cancer cell growth.	First-line treatment for metastatic prostate cancer.	High initial response rates, but resistance develops.
Enzalutamide / Abiraterone	Androgen receptor signaling inhibitors.	Standard of care for CRPC.	Extend overall survival by several months compared to placebo.
Docetaxel (Chemotherapy)	A taxane that inhibits cancer cell division.	Standard of care for metastatic CRPC.	Extends mean survival by ~2-3 months compared to older chemotherapies. ^[3]

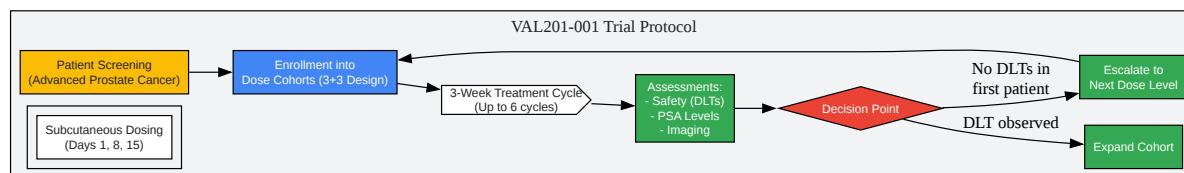
| Radium-223 | Alpha-emitting radiopharmaceutical that targets bone metastases. | For CRPC with symptomatic bone metastases. | Improves overall survival and delays skeletal-related events. |

Experimental Protocols

Phase I/II Clinical Trial (VAL201-001) Methodology

The study was designed as an accelerated titration, open-label, dose-escalation trial to identify the maximum tolerated or administered dose (MTD/MAD).[\[1\]](#)

- Patient Selection: Patients with incurable, locally advanced or metastatic prostate cancer with rising Prostate-Specific Antigen (PSA) levels were enrolled.[\[2\]](#)
- Study Design: A 3+3 dose-escalation design was used, with dose-limiting toxicity (DLT) assessments.[\[1\]](#)
- Treatment Regimen: **VAL-201** was administered via subcutaneous injection on Days 1, 8, and 15 of a 21-day (3-week) cycle, for up to 6 cycles.[\[1\]](#)
- Dose Escalation: Dosing was escalated in cohorts from 0.5 mg/kg up to 5.0 mg/kg.[\[1\]](#)
- Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included pharmacokinetic (PK) analysis and preliminary signs of clinical activity, such as changes in PSA levels and tumor size on imaging.[\[1\]](#)



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Figure 2: Simplified workflow of the VAL201-001 dose-escalation trial.

Preclinical Research Protocols

Preclinical studies demonstrated that **VAL-201** was effective against both hormone-responsive and hormone-independent LNCaP prostate cancer cell lines.[\[3\]](#) While detailed step-by-step

protocols are not fully available in the reviewed literature, the research involved standard cell biology and animal model techniques:

- Cell Culture: LNCaP prostate cancer cells were cultured under standard laboratory conditions.
- Growth Inhibition Assays: Cells were treated with varying concentrations of **VAL-201** to determine its effect on cell proliferation, likely using methods such as MTT or direct cell counting.
- Tumor Xenograft Models: LNCaP cells were implanted in immunocompromised mice to form tumors. The mice were then treated with **VAL-201** to assess its effect on tumor growth *in vivo*.^[3]

Conclusion and Future Outlook

VAL-201 has demonstrated a favorable safety profile and early signs of clinical activity in patients with advanced prostate cancer.^[1] Its unique mechanism of targeting the AR-Src interaction offers a novel therapeutic strategy, particularly for castration-resistant disease.^[3] The 54.5% response rate in the Phase I/II trial, characterized by disease stabilization and favorable PSA modulation, is encouraging.^[4]

Although the clinical trial was discontinued, the asset is being "repackaged for out-licensing," suggesting that development may continue under a partnership.^[5] Future clinical trials would be necessary to establish its efficacy relative to current standards of care and to identify the patient populations most likely to benefit from this targeted therapy. Further publication of the full clinical study report and preclinical data will be critical for the continued evaluation of **VAL-201**'s therapeutic potential.

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- To cite this document: BenchChem. [Meta-analysis of VAL-201 research findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611623#meta-analysis-of-val-201-research-findings]

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